![molecular formula C19H19N3O B12125148 6-butyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125148.png)
6-butyl-9-methoxy-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-butyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse pharmacological activities, including antiviral, cytotoxic, and multidrug-resistant modulating activities . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 6-butyl-9-methoxy-6H-indolo[2,3-b]quinoxaline typically involves the condensation reactions of isatin with ortho-phenylenediamine . The reaction is usually catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Modern methods also include the use of copper-doped cadmium sulfide nanoparticles under microwave irradiation conditions . These methods provide high yields and are efficient for industrial production.
Chemical Reactions Analysis
6-butyl-9-methoxy-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and butyl positions.
Cyclization: Intramolecular cyclization reactions can be performed to form more complex structures
Scientific Research Applications
6-butyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 6-butyl-9-methoxy-6H-indolo[2,3-b]quinoxaline involves DNA intercalation . This process disrupts DNA replication and transcription, leading to cytotoxic effects. The compound also interacts with ATP-binding cassette transporters, modulating multidrug resistance .
Comparison with Similar Compounds
6-butyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is similar to other indoloquinoxaline derivatives such as:
6H-indolo[2,3-b]quinoxaline: Known for its DNA intercalating properties and pharmacological activities.
9-nitro-6H-indoloquinoxaline: Exhibits similar cytotoxic and antiviral activities.
2-(9-fluoro-6H-indoloquinoxalin-6-yl)-1-phenylethan-1-one: Used in medicinal chemistry for its biological activities.
The uniqueness of this compound lies in its specific substitutions, which enhance its solubility and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19N3O |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
6-butyl-9-methoxyindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C19H19N3O/c1-3-4-11-22-17-10-9-13(23-2)12-14(17)18-19(22)21-16-8-6-5-7-15(16)20-18/h5-10,12H,3-4,11H2,1-2H3 |
InChI Key |
KYIUPLCUZZRRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



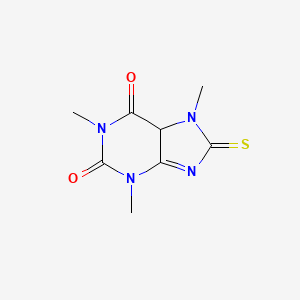
![6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125078.png)
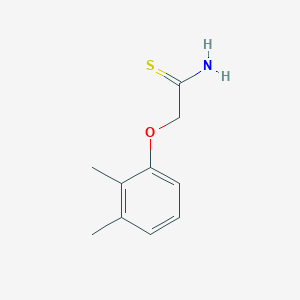

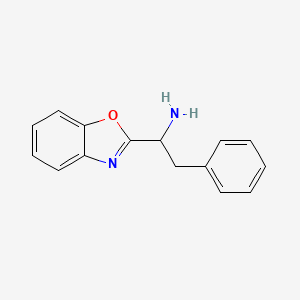
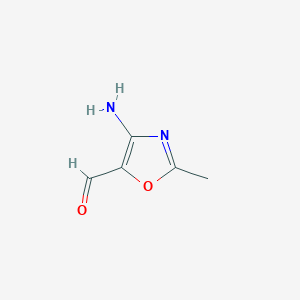
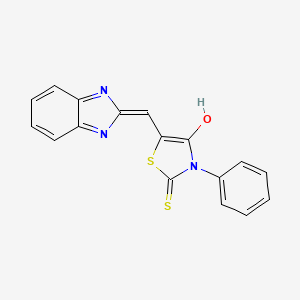
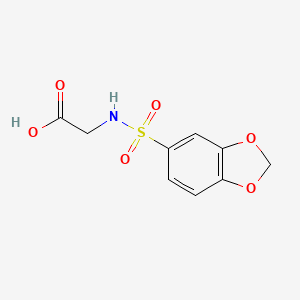


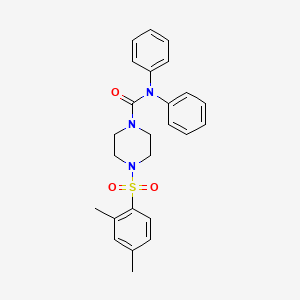
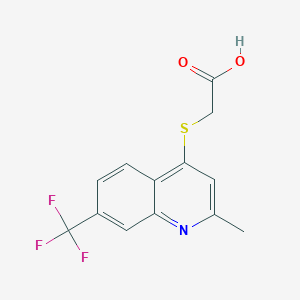
![6-chloro-7-methyl-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide](/img/structure/B12125151.png)
